o-Toluenesulfonyl chloride

Descripción general

Descripción

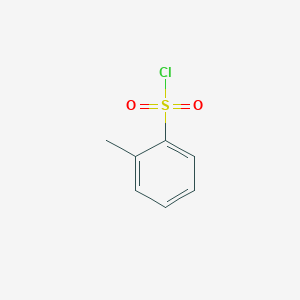

o-Toluenesulfonyl chloride (CAS No. 133-59-5) is an organosulfur compound with the molecular formula C₇H₇ClO₂S and a molecular weight of 190.65 g/mol . Its IUPAC name is 2-methylbenzene-1-sulfonyl chloride, reflecting the methyl group at the ortho position of the benzene ring relative to the sulfonyl chloride group. Key structural features include:

Métodos De Preparación

o-Toluenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of o-thiocresol with chlorine in glacial acetic acid . This method yields this compound as a product. Industrial production often involves the chlorosulfonation of toluene, where toluene reacts with chlorosulfonic acid to produce this compound .

Análisis De Reacciones Químicas

o-Toluenesulfonyl chloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction. Some common reactions include:

Substitution Reactions: It reacts with amines to form sulfonamide derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfinate salts.

Common reagents and conditions used in these reactions include pyridine and triethylamine as bases to absorb hydrogen chloride during the reaction . Major products formed from these reactions include sulfonamides, sulfonic acids, and sulfinate salts.

Aplicaciones Científicas De Investigación

Chemical Synthesis

a. Synthesis of Sulfonamides

o-Toluenesulfonyl chloride is widely used to convert amines into sulfonamides. This reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, yielding the corresponding sulfonamide and hydrochloric acid as a byproduct:

This transformation is crucial in medicinal chemistry for developing new drugs with enhanced properties .

b. Tosylation of Alcohols

The compound is also employed in the tosylation of alcohols, converting them into good leaving groups (tosylates). This process facilitates subsequent nucleophilic substitution reactions:

This reaction is significant for synthesizing complex organic molecules .

Pharmaceutical Applications

This compound plays a vital role as an intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in producing compounds like homosulfanilamide, which has applications in treating bacterial infections . Furthermore, it has been utilized in synthesizing alkaloids and other bioactive compounds through strategic chemical transformations .

Dye Manufacturing

In the dye industry, this compound serves as an intermediate for synthesizing disperse dyes and azoic dyes. These dyes are essential for coloring textiles and plastics, highlighting the compound's versatility beyond pharmaceuticals .

Case Studies and Research Findings

a. Synthesis of Oxazolines

A study demonstrated the use of this compound in synthesizing oxazolines from amino acids. The reaction conditions were optimized to achieve high yields of the desired products, showcasing its utility in peptide chemistry .

b. Continuous Synthesis Methods

Recent advancements have explored continuous synthesis methods for producing this compound itself, emphasizing its importance as a fine chemical intermediate. Research indicated that optimizing reaction parameters significantly enhances yield and purity .

Data Summary Table

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemical Synthesis | Synthesis of sulfonamides | Enhanced drug properties |

| Tosylation of alcohols | Improved nucleophilic substitution | |

| Pharmaceuticals | Intermediate for drugs like homosulfanilamide | Effective treatment options |

| Dye Manufacturing | Intermediate for disperse and azoic dyes | Versatile applications in textiles |

| Research | Synthesis of oxazolines | High product yields |

Mecanismo De Acción

The mechanism of action of o-toluenesulfonyl chloride involves its reactivity with nucleophiles. For example, in the reaction with alcohols, the lone pair electrons from the alcohol group attack the sulfur atom of the this compound, leading to the formation of a tosylate ester and the release of hydrogen chloride . This mechanism is crucial for its role in organic synthesis, where it acts as a chlorinating and acylating agent.

Comparación Con Compuestos Similares

Comparison with Structural Isomers

Structural and Physical Properties

Key Differences :

- Melting Point : The ortho isomer has a significantly higher melting point due to reduced symmetry, leading to weaker crystal lattice interactions compared to the para isomer .

- Reactivity : The steric hindrance from the ortho-methyl group reduces nucleophilic substitution rates compared to the para isomer .

Challenges :

- Separation : Traditional methods struggle with isomer separation, but newer techniques using solvents like carbon tetrachloride improve p-isomer purity to 98% .

- Byproduct Management : The production of this compound generates acidic waste (70% reduction achievable) .

Case Study :

- In peptide synthesis, this compound produced o-toluenesulfonyl tyrosine with a melting point of 189°C, while the p-isomer formed derivatives melting at 115°C .

Actividad Biológica

o-Toluenesulfonyl chloride (OTsCl), with the chemical formula CHClOS, is an important sulfonyl chloride used in organic synthesis and pharmaceuticals. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is synthesized by the chlorosulfonation of toluene using chlorosulfonic acid. The reaction typically occurs under controlled conditions to yield high purity products. The general reaction can be summarized as follows:

Key Properties:

- Molecular Weight: 190.65 g/mol

- Boiling Point: 254 °C

- Density: 1.320 g/mL at 25 °C

- Hazard Classifications: Skin corrosive, irritant .

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily due to its electrophilic nature, allowing it to react with nucleophiles in biological systems. This property makes it a valuable reagent in the synthesis of various bioactive compounds.

Mechanisms include:

- Nucleophilic Substitution Reactions: OTsCl can form covalent bonds with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, which have various biological applications.

- Inhibition of Enzymatic Activity: Compounds derived from OTsCl have been shown to inhibit certain enzymes, which can be leveraged in drug design .

Applications in Medicinal Chemistry

OTsCl is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. Notable applications include:

- Synthesis of Sulfonamides: These compounds are crucial in antibiotic development.

- Prodrug Formation: OTsCl is utilized to modify drug molecules to improve their pharmacokinetic properties.

- Functionalization of Biomolecules: It is employed to introduce sulfonyl groups into peptides and proteins, enhancing their stability and activity .

Case Studies and Research Findings

Several studies highlight the biological significance of this compound:

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of sulfonamide derivatives synthesized from OTsCl. The derivatives exhibited significant activity against various bacterial strains, indicating potential for developing new antibiotics. -

Cancer Therapy:

Research has shown that compounds derived from OTsCl can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, modifications to existing chemotherapeutic agents using OTsCl have enhanced their efficacy against resistant cancer types . -

Enzyme Inhibition:

A recent study demonstrated that sulfonamide derivatives synthesized from OTsCl effectively inhibited carbonic anhydrase, an enzyme implicated in various physiological processes and diseases, including glaucoma and epilepsy .

Data Table: Biological Activity Overview

| Activity Type | Compound Derivative | Target/Pathway | Outcome/Effect |

|---|---|---|---|

| Antimicrobial | Sulfonamide | Various bacterial strains | Significant inhibition observed |

| Cancer Therapy | Modified chemotherapeutic | Tumor growth pathways | Enhanced efficacy |

| Enzyme Inhibition | Sulfonamide derivative | Carbonic anhydrase | Effective inhibition |

Q & A

Basic Research Question: How is o-Toluenesulfonyl chloride synthesized, and what are the key considerations in its production?

Answer:

this compound is synthesized via the chlorosulfonation of toluene using chlorosulfonic acid (HSO₃Cl). This reaction produces a mixture of o- and p-toluenesulfonyl chloride isomers. Key considerations include:

- Temperature control : Maintaining a reaction temperature below 30°C minimizes side reactions and improves isomer separation .

- Purification : Separation of o-isomer from the p-isomer is achieved through fractional crystallization or chromatography, as their solubility in solvents like chloroform or benzene differs significantly .

- By-product management : The reaction generates HCl gas, requiring proper ventilation and neutralization systems .

Basic Research Question: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

this compound is moisture-sensitive and releases toxic gases (e.g., HCl, SOₓ) upon decomposition. Safety protocols include:

- Personal Protective Equipment (PPE) : Impervious gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators in poorly ventilated areas .

- Engineering controls : Perform reactions in fume hoods with local exhaust systems to capture hazardous vapors .

- Storage : Store in airtight containers under anhydrous conditions (e.g., desiccators) to prevent hydrolysis. Avoid long-term storage due to degradation risks .

Advanced Research Question: How does the presence of this compound as a by-product affect the purity of p-toluenesulfonyl chloride, and what analytical methods are used to quantify it?

Answer:

The o-isomer is a common impurity in p-toluenesulfonyl chloride synthesis. Its presence can interfere with downstream reactions (e.g., sulfonylation) by altering regioselectivity. Analytical methods include:

- Chromatography : HPLC or GC-MS with polar columns (e.g., silica gel) to resolve isomers based on retention times .

- Spectroscopy : ¹H-NMR distinguishes isomers via aromatic proton splitting patterns (e.g., o-isomer shows complex splitting near δ 7.5–8.0 ppm) .

- Titration : Quantify free acid (HCl) content to assess hydrolysis, which indirectly indicates impurity levels .

Advanced Research Question: What strategies can be employed to optimize regioselectivity when using this compound in sulfonylation reactions?

Answer:

Regioselectivity in sulfonylation depends on steric and electronic factors. Methodological approaches include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of target hydroxyl or amine groups, favoring desired sulfonate formation .

- Temperature modulation : Lower temperatures (–10°C to 0°C) reduce competing hydrolysis and improve selectivity for primary over secondary alcohols .

- Catalytic additives : Use of pyridine or DMAP to scavenge HCl, preventing acid-catalyzed side reactions .

Advanced Research Question: How can researchers mitigate the formation of hazardous decomposition products when working with this compound?

Answer:

Decomposition risks arise from moisture exposure or elevated temperatures. Mitigation strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to exclude moisture .

- Real-time monitoring : Use FTIR or gas sensors to detect early release of HCl or SO₂ .

- Quenching protocols : Deactivate residual reagent with ice-cold sodium bicarbonate solution before disposal .

Advanced Research Question: What are the challenges in characterizing reaction intermediates involving this compound, and how can they be addressed?

Answer:

Intermediates like sulfonate esters are often unstable or hygroscopic. Solutions include:

- Low-temperature spectroscopy : Collect ¹³C-NMR or MS data at –40°C to stabilize transient species .

- In situ techniques : Use ReactIR or Raman spectroscopy to monitor intermediate formation without isolation .

- Derivatization : Convert intermediates to stable analogues (e.g., trimethylsilyl esters) for easier analysis .

Basic Research Question: What are the primary applications of this compound in organic synthesis?

Answer:

this compound is widely used for:

- Protecting groups : Temporary blocking of hydroxyl or amine functionalities in multistep syntheses .

- Activation of leaving groups : Converting alcohols to tosylates for subsequent nucleophilic substitution .

- Polymer chemistry : Crosslinking agent in resin and plastic production .

Advanced Research Question: How do steric effects influence the reactivity of this compound compared to its para-isomer?

Answer:

The ortho-methyl group introduces steric hindrance, reducing accessibility of the sulfonyl chloride moiety. This results in:

- Slower reaction kinetics : Longer reaction times for o-isomer in sulfonylation compared to p-isomer .

- Altered regioselectivity : Preferential reaction with less sterically hindered nucleophiles (e.g., primary amines over secondary) .

- Crystallinity differences : o-isomer often forms less stable crystals, complicating purification .

Propiedades

IUPAC Name |

2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDECRAPHCDXMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051682 | |

| Record name | Toluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |

| Record name | o-Tolylsulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4306 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154 °C AT 36 MM HG | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, SOL IN HOT ALCOHOL, BENZENE, ETHER | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3383 AT 20 °C/4 °C | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OILY LIQUID | |

CAS No. |

133-59-5 | |

| Record name | 2-Methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolylsulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Toluenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2-sulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-2-sulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341L82E3WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.2 °C | |

| Record name | O-TOLYLSULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.